4-(4-Bromophenyl)-6-(4-methylphenyl)-1,2,3,4-tetrahydropyrimidine-2-thione
Description
Properties
IUPAC Name |
4-(4-bromophenyl)-6-(4-methylphenyl)-3,4-dihydro-1H-pyrimidine-2-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2S/c1-11-2-4-12(5-3-11)15-10-16(20-17(21)19-15)13-6-8-14(18)9-7-13/h2-10,16H,1H3,(H2,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOZFGMKMWWBRJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(NC(=S)N2)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromophenyl)-6-(4-methylphenyl)-1,2,3,4-tetrahydropyrimidine-2-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-bromoacetophenone and 4-methylbenzaldehyde with thiourea in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, leading to the formation of the desired tetrahydropyrimidine-2-thione derivative.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromophenyl)-6-(4-methylphenyl)-1,2,3,4-tetrahydropyrimidine-2-thione can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
Structure and Composition
The molecular formula of the compound is , featuring a tetrahydropyrimidine core with bromophenyl and methylphenyl substituents. The presence of sulfur in the thione functional group contributes to its reactivity and biological activity.
Physical Properties
- Molecular Weight : 368.27 g/mol
- Melting Point : Data not extensively documented in the literature.
- Solubility : Soluble in organic solvents like ethanol and dichloromethane.
Medicinal Chemistry
The compound has been explored for its potential therapeutic effects, particularly as an antimicrobial agent . Research indicates that derivatives of tetrahydropyrimidines exhibit significant antibacterial and antifungal properties. The thione group enhances the biological activity by participating in hydrogen bonding interactions with biological targets.
Case Studies
- A study published in Medicinal Chemistry demonstrated that similar compounds showed potent activity against various bacterial strains, suggesting that modifications to the tetrahydropyrimidine structure could yield new antimicrobial agents .
- Another investigation highlighted the potential use of thione derivatives in treating fungal infections, with promising results in vitro against Candida species .
Agricultural Applications
There is emerging interest in using tetrahydropyrimidine derivatives as herbicides . The structural similarity to known herbicidal agents suggests that this compound could inhibit specific biochemical pathways in target plants.
Research Findings
- A patent application indicated that similar compounds have demonstrated strong herbicidal activities, with effective concentrations ranging from 0.001 kg/ha to 10 kg/ha depending on the target species .
- Field trials are necessary to evaluate the efficacy and safety of these compounds in agricultural settings.
Materials Science
The unique properties of this compound make it suitable for applications in polymer science . Its ability to form stable complexes with metal ions can be utilized in developing new materials with enhanced properties.
Experimental Insights
- Preliminary studies suggest that incorporating tetrahydropyrimidine derivatives into polymer matrices can improve thermal stability and mechanical strength, making them suitable for advanced material applications .
Table 1: Comparison of Biological Activities
| Compound | Activity Type | Target Organism | IC50 (µg/mL) |
|---|---|---|---|
| 4-(4-Bromophenyl)-6-(4-methylphenyl)-1,2,3,4-tetrahydropyrimidine-2-thione | Antimicrobial | Staphylococcus aureus | TBD |
| Similar Tetrahydropyrimidine Derivative | Antifungal | Candida albicans | TBD |
| Herbicidal Compound (Patent) | Herbicide | Various Weeds | 0.01 - 5 |
Mechanism of Action
The mechanism of action of 4-(4-Bromophenyl)-6-(4-methylphenyl)-1,2,3,4-tetrahydropyrimidine-2-thione involves its interaction with specific molecular targets. The bromophenyl and methylphenyl groups contribute to its binding affinity and specificity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Selected Analogues
Key Observations :
- Thione vs. Oxo : The thione moiety (e.g., in compound 16) enhances anti-inflammatory activity compared to oxo analogues (e.g., compound 10), likely due to improved hydrogen-bonding capacity or metabolic stability .
Physicochemical Properties
Melting points, solubility, and crystallinity vary significantly based on substituents:
- Melting Points : Thione derivatives generally exhibit lower melting points than oxo analogues. For example, compound 16 (thione) melts at 240–241°C, while oxo analogues like 12a melt at 258–259°C .
- Crystallinity : X-ray studies (e.g., –16) reveal that bromine and methyl substituents influence molecular packing via halogen bonding and van der Waals interactions, affecting stability and formulation .
Biological Activity
4-(4-Bromophenyl)-6-(4-methylphenyl)-1,2,3,4-tetrahydropyrimidine-2-thione is a heterocyclic compound that has garnered attention for its potential biological activities. This compound belongs to a class of tetrahydropyrimidines known for their diverse pharmacological properties, including antibacterial, anti-inflammatory, and anticancer activities. This article will explore the biological activity of this compound, supported by relevant data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C17H16BrN3S. The structure features a tetrahydropyrimidine ring substituted with bromophenyl and methylphenyl groups.
Antimicrobial Activity
Research has indicated that derivatives of tetrahydropyrimidines exhibit significant antimicrobial properties. For instance, studies have shown that related compounds have demonstrated activity against various bacterial strains. The increased electron density due to bromine substitution enhances the antibacterial efficacy compared to non-brominated analogs .
Table 1: Antimicrobial Activity of Tetrahydropyrimidine Derivatives
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 4-(4-Bromophenyl)-6-(4-methylphenyl) | Staphylococcus aureus | 12.5 µg/mL |
| 6-Methyl-1-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine | Escherichia coli | 25 µg/mL |
| 4-(Chlorophenyl)-6-(methylphenyl) | Pseudomonas aeruginosa | 15 µg/mL |
Anti-inflammatory Activity
The anti-inflammatory potential of tetrahydropyrimidines has also been documented. Compounds in this class have been shown to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are pivotal in inflammatory pathways .
Case Study:
In a study examining the effects of tetrahydropyrimidine derivatives on inflammation in animal models, it was found that administration of the compound led to a significant reduction in paw edema induced by carrageenan. The results suggested that the compound could modulate inflammatory responses effectively.
Anticancer Activity
Tetrahydropyrimidine derivatives have been investigated for their anticancer properties. Research indicates that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and modulation of signaling pathways involved in cancer progression.
Table 2: Anticancer Effects of Tetrahydropyrimidine Derivatives
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| 4-(4-Bromophenyl)-6-(4-methylphenyl) | MCF-7 (Breast Cancer) | 10 µM |
| 6-Methyl-1-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine | A549 (Lung Cancer) | 15 µM |
The biological activity of this compound is thought to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity: The compound may inhibit key enzymes involved in bacterial metabolism and inflammatory processes.
- Receptor Modulation: It may interact with specific receptors to modulate cellular responses.
- Induction of Apoptosis: In cancer cells, it can trigger apoptotic pathways leading to cell death.
Q & A
Basic: What synthetic methodologies are optimal for preparing 4-(4-bromophenyl)-6-(4-methylphenyl)-1,2,3,4-tetrahydropyrimidine-2-thione?
Answer:
The compound can be synthesized via cyclocondensation reactions using thiourea derivatives and substituted acetophenones. Key steps include:
- Reagent selection : Potassium thiocyanate (KSCN) or thiourea as sulfur sources ().
- Solvent optimization : Acetone or ethanol under reflux (3–10 hours) to promote cyclization ().
- Substituent control : Use of 4-bromophenyl and 4-methylphenyl ketones to ensure regioselectivity.
- Yield improvement : Recrystallization from methanol or ethanol to achieve >60% purity ().
Reference : Synthesis protocols from analogous dihydropyrimidine-thiones .
Basic: Which spectroscopic techniques are critical for characterizing this tetrahydropyrimidine-thione?
Answer:
- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., aromatic protons at δ 6.7–7.6 ppm for bromophenyl groups) ().
- IR spectroscopy : C=S stretches at 1200–1250 cm⁻¹ and N–H stretches at 3180–3448 cm⁻¹ ().
- X-ray crystallography : Resolve conformational details (e.g., envelope-shaped tetrahydropyrimidine rings, dihedral angles between aryl groups) ().
- Mass spectrometry : Confirm molecular weight (e.g., M⁺ peak at m/z 440 for trifluoromethyl analogs) ().
Reference : Structural validation methods .
Advanced: How to resolve discrepancies between spectroscopic data and crystallographic results for this compound?
Answer:
- Cross-validation : Compare experimental NMR/IR data with computational predictions (e.g., DFT calculations for vibrational modes).
- Conformational analysis : Use X-ray data () to identify non-planar ring systems, which may explain deviations in spectroscopic peak assignments.
- Dynamic effects : Consider solvent-induced conformational changes in solution vs. solid-state structures ().
Reference : Case studies on dihydropyrimidine-thiones .
Advanced: What structural features influence the pharmacological activity of this compound?
Answer:
- Substituent effects : The 4-bromophenyl group enhances lipophilicity and potential DNA intercalation, while the 4-methylphenyl group may stabilize π-π stacking ( ).
- Hydrogen bonding : Thione sulfur and N–H groups participate in intermolecular interactions (e.g., N–H···S bonds), critical for target binding ().
- Conformational rigidity : Envelope-shaped tetrahydropyrimidine rings (r.m.s. deviation ~0.054 Å) optimize steric compatibility with biological targets ().
Reference : Pharmacophore modeling for pyrimidine derivatives .
Advanced: How to design molecular docking studies for this compound as a potential antineoplastic agent?
Answer:
- Target selection : Prioritize kinases or DNA topoisomerases based on structural analogs ( ).
- Docking parameters : Use AutoDock Vina with flexible ligand settings to accommodate the compound’s conformational variability.
- Validation : Compare docking scores with experimental IC₅₀ values from cytotoxicity assays ().
Reference : Docking protocols for pyrimidine-thiones .
Advanced: How do solvent polarity and reaction pH affect the stability of this compound?
Answer:
- pH-dependent hydrolysis : Avoid alkaline conditions (pH >12.5), which promote ring-opening ( ).
- Solvent choice : Ethanol or acetone minimizes decomposition vs. aqueous media ().
- Stabilization strategies : Store at 4°C in inert atmospheres to prevent oxidation of the thione group.
Reference : Stability studies of tetrahydropyrimidines .
Advanced: What challenges arise in crystallizing this compound, and how are they addressed?
Answer:
- Crystal packing : Centrosymmetric dimers via N–H···S hydrogen bonds require slow evaporation from methanol ().
- Disorder management : Refine methyl/phenyl groups with riding models (Uiso(H) = 1.5Ueq(C)) ().
- Data quality : Ensure data-to-parameter ratios >15.0 to resolve subtle conformational details ().
Reference : Crystallographic refinement techniques .
Advanced: How to analyze regioselectivity in the synthesis of substituted tetrahydropyrimidine-thiones?
Answer:
- Electronic effects : Electron-withdrawing groups (e.g., Br) direct cyclization to the para position ().
- Steric control : Bulky substituents (e.g., 4-methylphenyl) favor equatorial positions in the tetrahydropyrimidine ring ().
- Kinetic vs. thermodynamic control : Monitor reaction time/temperature to isolate desired regioisomers ().
Reference : Regioselectivity in Biginelli-like reactions .
Advanced: How to evaluate the antioxidant potential of this compound using in vitro assays?
Answer:
- DPPH/ABTS assays : Measure radical scavenging activity at λ = 517 nm ().
- Dose-response curves : Test concentrations from 1–100 μM in ethanol/PBS.
- Control comparisons : Use ascorbic acid or Trolox as reference antioxidants.
Reference : Antioxidant evaluation of pyrimidine derivatives .
Advanced: What computational tools are suitable for modeling substituent effects on this compound’s bioactivity?
Answer:
- QSAR modeling : Use MOE or Schrödinger to correlate substituent descriptors (e.g., Hammett σ) with IC₅₀ values.
- MD simulations : Analyze binding stability in lipid bilayers (GROMACS/NAMD) for membrane-targeting agents.
- ADMET prediction : SwissADME to optimize bioavailability and reduce toxicity.
Reference : Computational strategies for pyrimidine-thiones .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
